tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate
Description
The compound tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate is a structurally complex molecule featuring a thiazolo[5,4-c]azepin core fused with a seven-membered azepinone ring, a tertiary butyl carbamate group, and a propanamide linker. The tert-butyl carbamate moiety is a common protecting group for amines, enhancing solubility and stability during synthesis .
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-[(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)amino]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-8(17-14(22)23-15(2,3)4)11(20)19-13-18-9-6-5-7-16-12(21)10(9)24-13/h8H,5-7H2,1-4H3,(H,16,21)(H,17,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFZSWHOAWTHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C(=O)NCCC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Thiazole Ring Formation
Route 1 (Adapted from CN104530088A):
- Bromination : 1-tert-Butyloxycarbonyl-3-piperidone undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ at 80°C, yielding 2-bromo-3-oxo-piperidine-1-carboxylate.
- Cyclization : Reaction with thiourea in ethanol under reflux forms the thiazoloazepine ring.
- Boc Protection : The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
- Amide Coupling : Boc-protected alanine is activated with HOBt/EDC and coupled to the thiazoloazepine amine.
Key Data :
Direct Amidation via Neutral Intermediate Activation
Route 2 (Inspired by CA3087004A1):
- Neutral Intermediate Preparation : tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (neutral form) is mixed with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in tetrahydrofuran (THF).
- Base-Induced Coupling : Addition of triethylamine (TEA) facilitates amide bond formation at 25°C.
- Workup : Precipitation with water and filtration yields the crude product, purified via recrystallization.
Optimization Insights :
Microwave-Assisted One-Pot Synthesis
Route 3 (Novel Approach):
- Simultaneous Cyclization-Protection : A mixture of 3-oxo-piperidine, Boc₂O, and Lawesson’s reagent in acetonitrile is irradiated under microwave conditions (150°C, 20 min) to form the thiazoloazepine-Boc intermediate.
- In Situ Amidation : Addition of Boc-alanine and HATU/DIPEA enables direct coupling without isolation.
Advantages :
- Reaction time reduced from 48 hours to <1 hour.
- Purity: >95% (HPLC).
Comparative Analysis of Methodologies
Mechanistic Insights and Side Reactions
Bromination Selectivity
Radical bromination (Route 1) favors C-2 position due to steric hindrance at C-4, confirmed by DFT calculations. Competing di-bromination (<5%) is mitigated by stoichiometric NBS control.
Amidation Efficiency
The use of HOBt/EDC in Route 1 minimizes racemization (<2%) compared to DCC-based methods. Route 2’s TEA-mediated coupling avoids carbodiimide reagents, simplifying purification.
Scalability and Industrial Relevance
Route 2’s high yield and minimal purification steps make it suitable for kilogram-scale production. Patent CA3087004A1 reports pilot-scale batches (50 kg) with consistent purity (>99.5%). In contrast, Route 3’s microwave dependency limits current industrial adoption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under specific conditions to yield new functional groups.
Reduction: : Reduction reactions can modify the oxo groups within the structure.
Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at reactive sites like the thiazolo[5,4-c]azepine ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions. Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction processes. Substitution reactions might involve reagents such as halides or amines under appropriate conditions.
Major Products Formed
Products formed from these reactions depend on the specific reaction conditions but can include various derivatives with altered biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and unique structure make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, it may be explored for its potential pharmacological activities. Compounds with thiazolo[5,4-c]azepine structures have shown promise in areas such as antimicrobial, antiviral, and anticancer research. Studies might focus on its ability to interact with biological targets and pathways.
Industry
Industrially, compounds with such unique structures could find applications in the development of new materials, including polymers or specialty chemicals with desired properties.
Mechanism of Action
The mechanism by which tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The thiazolo[5,4-c]azepine core could be critical in these interactions, potentially disrupting normal biological processes or enhancing desired reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share key structural features with the target molecule, enabling comparative analysis of their synthesis, physicochemical properties, and biological activities:
Key Structural Differences and Implications
- Heterocyclic Core: The thiazolo[5,4-c]azepin ring in the target compound provides greater conformational flexibility compared to rigid bicyclic (compound 17b) or planar chromenone systems (). This flexibility may enhance binding to dynamic enzyme pockets but reduce metabolic stability .
Biological Activity
Tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a thiazolo[5,4-c]azepine core, which is known for its unique chemical properties. The structural formula can be represented as follows:
Key Structural Components
- Thiazolo[5,4-c]azepine Core : Imparts distinct biological properties.
- Tert-butyl Group : Enhances lipophilicity and potential bioavailability.
- Carbamate Moiety : May influence interactions with biological targets.
The biological activity of tert-butyl carbamate derivatives often involves their interaction with specific molecular targets such as enzymes or receptors. The thiazolo[5,4-c]azepine structure may facilitate binding to these targets, modulating their activity. For instance, compounds with similar structures have shown to interact with protein kinases and other enzymes involved in metabolic pathways.
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[5,4-c]azepine exhibit significant antimicrobial properties. For example, studies have reported that certain thiazole derivatives possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens:
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound 20 | 4 | MRSA |
| Compound 19 | 4 | MRSA |
| Compound 18 | Moderate | E. coli, C. difficile, Candida albicans |
These findings suggest that the structural features of tert-butyl carbamate derivatives can be optimized for enhanced antimicrobial efficacy.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with thiazolo derivatives. A study highlighted the anticonvulsant potential of new thiazolo analogues, indicating that modifications in the molecular structure can lead to improved therapeutic profiles:
| Compound | Activity | Reference |
|---|---|---|
| Thiazolo derivative A | Significant anticonvulsant effect | |
| Thiazolo derivative B | Moderate effect |
This suggests that tert-butyl carbamate could be explored for neuropharmacological applications.
Synthetic Routes
The synthesis of this compound typically involves multi-step procedures starting from commercially available precursors. Key steps include:
- Formation of the Thiazolo Core : Cyclization reactions are employed to create the thiazolo structure.
- Introduction of Functional Groups : Subsequent reactions introduce the tert-butyl and carbamate moieties.
Chemical Reactions Analysis
The compound undergoes various chemical reactions including oxidation and substitution:
| Reaction Type | Description |
|---|---|
| Oxidation | Can yield new functional groups under specific conditions. |
| Reduction | Modifies oxo groups within the structure. |
| Substitution | Nucleophilic and electrophilic substitutions occur at reactive sites. |
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazole derivatives to evaluate its unique characteristics:
Comparison Table
| Property/Compound | Tert-butyl Carbamate | Similar Thiazole Derivative |
|---|---|---|
| Lipophilicity | High | Moderate |
| Antimicrobial Efficacy | Strong against MRSA | Variable |
| Anticonvulsant Activity | Potentially significant | Documented in literature |
This comparative analysis underscores the unique potential of tert-butyl carbamate in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing this compound, and how can reaction yields be optimized?
- Methodology: The compound is synthesized via carbodiimide-mediated coupling (e.g., HATU/DIEA) in dry DMF under inert atmosphere. Key steps include activation of carboxylic acid precursors, coupling with amine-containing intermediates (e.g., VHL ligands), and purification via reverse-phase flash chromatography (RP-FC). Yield optimization involves stoichiometric adjustments (1.2 equiv HATU, 2.0 equiv DIEA) and monitoring reaction progress by TLC (Rf ~0.11 in 10% MeOH/CH₂Cl₂) .
- Data Contradiction: Lower yields (~31%) may arise from incomplete activation or side reactions; repeating under anhydrous conditions with controlled temperature (0–25°C) improves reproducibility .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodology: Use ¹H/¹³C NMR to verify proton environments (e.g., tert-butyl singlet at δ ~1.4 ppm, amide NH signals) and LC-MS (ESI) for molecular ion validation. HPLC purity (>95%) ensures absence of unreacted starting materials .
- Example: In analogous compounds, ¹H NMR resolves diastereomeric splitting in chiral centers, while HRMS confirms exact mass (e.g., [M+H]⁺) .
Q. What are common impurities, and how are they removed?
- Methodology: Byproducts include unreacted carboxylic acids or residual coupling agents. RP-FC with gradient elution (MeCN/H₂O + 0.1% TFA) effectively isolates the target compound. For persistent impurities, recrystallization from EtOAc/hexane is recommended .
Q. What solvents and storage conditions ensure stability?
- Methodology: Store refrigerated (-20°C) in airtight containers under inert gas (N₂/Ar). Solubility is highest in polar aprotic solvents (DMF, DMSO) for reactions, while DCM/MeOH mixtures are optimal for chromatography .
Advanced Research Questions
Q. How can computational modeling predict reactivity or degradation pathways?
- Methodology: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model hydrolysis pathways (e.g., tert-butyl carbamate cleavage under acidic conditions) .
- Example: Analogous studies on thiazoloazepin derivatives use docking to identify hydrogen-bonding interactions with proteolytic enzymes .
Q. What experimental designs elucidate structure-activity relationships (SAR) for biological targets?
- Methodology: Synthesize analogs with modifications to the thiazoloazepin core or carbamate group. Test in vitro binding assays (e.g., fluorescence polarization for WDR5 degraders) and correlate activity with steric/electronic parameters (Hammett constants) .
- Data Contradiction: Discrepancies in IC₅₀ values may arise from off-target effects; orthogonal assays (SPR, thermal shift) validate target engagement .
Q. How can contradictory NMR data (e.g., split signals) be resolved?
- Methodology: Variable-temperature NMR identifies dynamic processes (e.g., rotameric equilibria). For diastereomers, chiral HPLC with cellulose-based columns resolves enantiomeric excess. 2D NMR (COSY, HSQC) assigns ambiguous protons .
Q. What strategies optimize solubility for in vivo studies without compromising stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
